3-(2-chlorophenyl)-5-methyl-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1,2-oxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-5-methyl-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1,2-oxazole-4-carboxamide is a heterocyclic organic molecule featuring a pyrrolo-pyridine core fused with an oxazole moiety. Its structure includes a 2-chlorophenyl substituent, a methyl group at position 5 of the oxazole ring, and a carboxamide linkage to a substituted ethyl-pyrrolo-pyridine side chain.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-13-17(18(24-29-13)15-5-3-4-6-16(15)22)20(27)23-9-12-26-11-8-14-7-10-25(2)19(14)21(26)28/h3-8,10-11H,9,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIBZFDQZSUXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C=CC4=C(C3=O)N(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional attributes of the target compound with structurally related analogs.
Key Observations:
Structural Diversity: The target compound uniquely combines an oxazole with a pyrrolo[2,3-c]pyridine, whereas analogs like the thiazolo-pyrimidine () or chromeno-pyridine () exhibit distinct fused-ring systems . The carboxamide linker in the target compound differentiates it from ester-based derivatives (e.g., Ethyl 2-(4-carboxybenzylidene)...), which may influence solubility and target binding .
The 7-oxo-pyrrolo-pyridine moiety in the target compound is structurally analogous to kinase inhibitors like those targeting JAK or PI3K pathways, though specific data for this compound remains unreported .
Synthetic Challenges :
- The target compound’s multi-step synthesis (e.g., oxazole formation, pyrrolo-pyridine functionalization) contrasts with simpler analogs like benzamide derivatives (), which may limit scalability .
Research Findings and Limitations
- Gaps in Data: No direct pharmacological or crystallographic data for the target compound were identified in the provided evidence. Structural comparisons rely on inferences from related scaffolds (e.g., thiazolo-pyrimidine packing in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
